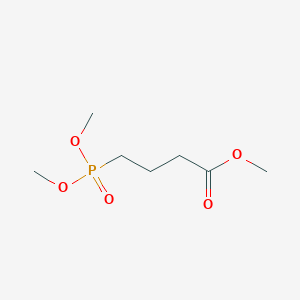
5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbonyl chloride
Overview
Description
5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbonyl chloride, also known as MPPC, is a chemical compound that has attracted the attention of researchers due to its unique properties. It is a pyrazole derivative that has been synthesized for various scientific research applications, including drug design and development.
Scientific Research Applications
New Synthesis Methods
- A study outlines new flexible synthesis methods for pyrazoles with different functionalized substituents at C3 and C5, highlighting the utility of such compounds, including 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbonyl chloride, as precursors to more complex molecules. This method involves the coupling of protected alkynols with acid chlorides to form alkynyl ketones, which are then reacted with hydrazine to form the pyrazole nucleus, demonstrating the compound's role in ligand synthesis for potential applications in material science and catalysis (Grotjahn et al., 2002).
Corrosion Inhibition
- Research on corrosion inhibition performance shows that pyrazole derivatives can act as effective inhibitors for mild steel in acidic conditions. The study explores the mechanism of inhibition and adsorption behavior, providing insights into the compound's potential applications in protecting industrial materials (Yadav et al., 2016).
Safety And Hazards
The safety and hazards associated with pyrazole derivatives can vary widely depending on the specific compound. It’s always important to refer to the specific Material Safety Data Sheet (MSDS) for information on a particular compound3.
Future Directions
Pyrazoles and their derivatives continue to be an active area of research in medicinal chemistry due to their wide range of biological activities. Future research will likely focus on the development of new synthetic methods and the discovery of new biological activities12.
Please note that this is a general overview and the specific properties and activities can vary widely depending on the specific pyrazole derivative. For detailed information on a specific compound, it’s always best to refer to the primary literature or other reliable sources.
properties
IUPAC Name |
5-methyl-1-(2-methylphenyl)pyrazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-5-3-4-6-11(8)15-9(2)10(7-14-15)12(13)16/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSWLGGUNFSGJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381528 | |
| Record name | 5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbonyl chloride | |
CAS RN |
423768-42-7 | |
| Record name | 5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid](/img/structure/B1596763.png)









